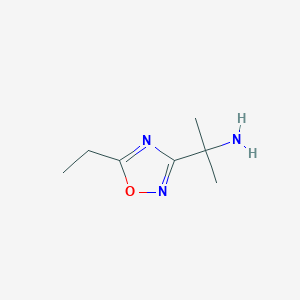![molecular formula C11H17N3O B1461392 [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol CAS No. 1094301-04-8](/img/structure/B1461392.png)
[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol
Overview
Description
Scientific Research Applications
Pharmacological Applications
- Novel derivatives of aminopyridin-piperazinyl methanone have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing an analgesic effect in animal models. This suggests potential applications in pain management and the treatment of conditions involving TRPV4 channels (Tsuno et al., 2017).
Synthetic Chemistry and Crystallography
- The synthesis and crystal structure of related compounds have been reported, highlighting their applications in understanding molecular structures and interactions. For example, the crystal structure of 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol offers insights into molecular conformations and hydrogen bonding patterns (Girish et al., 2008).
- Another study focused on the practical synthesis of compounds acting as upregulators of the LDL receptor, which are important in managing cholesterol levels (Ito et al., 2002).
Molecular Synthesis and Characterization
- Research into the three-component synthesis of pyridine derivatives introduces methodologies relevant to the synthesis of complex organic compounds, potentially applicable to our compound of interest for various biochemical applications (Feng, 2011).
Catalysis and Organic Reactions
- Studies on the synthesis of chiral ligands from piperidine derivatives demonstrate their importance in catalysis and asymmetric synthesis, indicating potential research applications in creating enantioselective reactions (Alvarez-Ibarra et al., 2010).
Antimicrobial Activity
- Synthesis and in vitro antimicrobial activity studies of pyridine derivatives, including those with piperidine groups, have shown variable and modest activity against bacterial and fungal strains, suggesting potential applications in the development of new antimicrobial agents (Patel et al., 2011).
Safety And Hazards
properties
IUPAC Name |
[1-(5-aminopyridin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFFDCVQSXZYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)
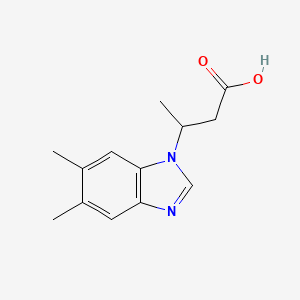
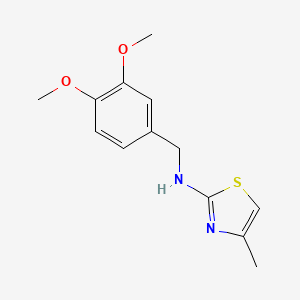

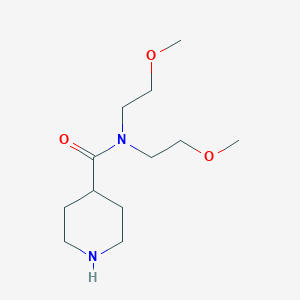
![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)

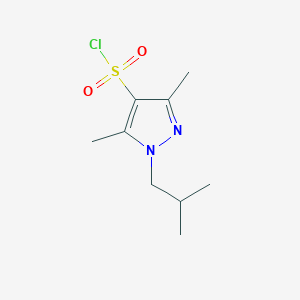

![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-amine](/img/structure/B1461327.png)
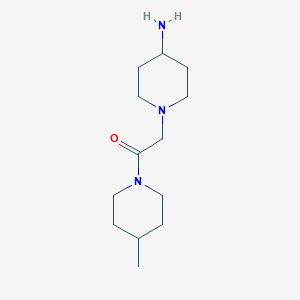
![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)
